3-Methoxypentanamide
Description
3-Methoxypentanamide is an organic compound characterized by a pentanamide backbone substituted with a methoxy group at the third carbon position. Its molecular formula is C₇H₁₅NO₂ (molecular weight: 161.20 g/mol), featuring both an amide (-CONH₂) and methoxy (-OCH₃) functional group.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17g/mol |
IUPAC Name |
3-methoxypentanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
IKVXNKHIFTYIPU-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)N)OC |
Canonical SMILES |
CCC(CC(=O)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide (CHEMBL374075) Molecular Formula: C₂₀H₂₅NO₂ Key Features: A butanamide derivative with a 3-methoxyphenyl and phenyl substituent. The extended aromatic groups enhance lipophilicity, likely influencing binding affinity in receptor studies. Applications include agrochemical research, though precise pharmacological data are unspecified . Contrast with 3-Methoxypentanamide: The shorter butanamide chain and additional phenyl group may reduce solubility compared to this compound, impacting bioavailability.
- 3-Methoxyamphetamine Hydrochloride Molecular Formula: C₁₀H₁₅NO·HCl Key Features: An amphetamine derivative with a methoxy substituent. Unlike this compound, this compound is a primary amine, making it psychoactive and subject to controlled substance regulations. It is used in forensic analysis and neuropharmacology research . Contrast: The amine group increases reactivity and bioavailability compared to the amide group in this compound, which typically exhibits slower metabolic degradation.
Alkoxy Chain Length and Position
- 3-(2'-Methoxyethoxy)propylamine Molecular Formula: C₆H₁₅NO₂ Key Features: Features a methoxy-ethoxy side chain, enhancing hydrophilicity. Used in polymer chemistry and surfactant synthesis . Contrast: The ethoxy extension increases water solubility compared to this compound’s methoxy group, altering applications in industrial vs. biomedical contexts.
Table 1: Key Properties of this compound and Analogs
Key Observations:
- Lipophilicity : Longer carbon chains (e.g., pentanamide vs. butanamide) increase lipid solubility, affecting membrane permeability.
- Reactivity : Amides (this compound) are less reactive than amines (3-Methoxyamphetamine), influencing metabolic stability and toxicity profiles.
- Regulatory Status : Amphetamine derivatives face stricter regulations compared to amides, impacting accessibility for research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
